(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide
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Overview
Description
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a bifuran moiety, a chlorophenyl group, and an acrylamide functional group. The (E)-configuration indicates the specific geometric isomerism around the double bond in the acrylamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of 3-(2-chlorophenyl)acrylic acid with an appropriate amine derivative of bifuran.
Coupling reaction: The bifuran moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Automated purification systems: Employing advanced purification systems to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(4-chlorophenyl)acrylamide: Similar structure but with a different position of the chlorine atom.
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-bromophenyl)acrylamide: Bromine atom instead of chlorine.
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-fluorophenyl)acrylamide: Fluorine atom instead of chlorine.
Uniqueness
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is unique due to its specific combination of functional groups and geometric configuration, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-16-4-2-1-3-13(16)5-8-18(21)20-11-15-6-7-17(23-15)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBIMYUKDTXPSY-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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